molecular formula C20H25N3O2 B2481731 1-((1R,5S)-3-(1H-吡唑-1-基)-8-氮杂双环[3.2.1]辛-8-基)-3-(4-甲氧基苯基)丙酮 CAS No. 2310206-20-1

1-((1R,5S)-3-(1H-吡唑-1-基)-8-氮杂双环[3.2.1]辛-8-基)-3-(4-甲氧基苯基)丙酮

货号: B2481731
CAS 编号: 2310206-20-1
分子量: 339.439
InChI 键: AFXXKKXFAXABCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

NK1 Receptor Antagonism

这种化合物已被研究作为P物质(NK1)受体的潜在强效拮抗剂。Snider等人(1991年)的研究表明,相关化合物CP-96,345可以抑制3H-标记的P物质结合,并在NK1单受体制备中作为竞争性拮抗剂,暗示了在研究P物质在疾病中作用方面的潜在应用(Snider et al., 1991)

立体选择性合成

Chen等人(2010年)探索了强效PI3激酶抑制剂PKI-179的活性代谢物的立体选择性合成,涉及类似的化合物结构。这项研究有助于理解这类化合物的立体化学方面,这对于药物的开发至关重要(Chen et al., 2010)

抗菌应用

对具有类似结构特征的化合物的研究显示出有希望的抗菌活性。例如,Rai等人(2009年)合成了具有抗菌性能的新型噁二唑,突显了这些化合物在应对细菌感染中的潜力(Rai et al., 2009)

曲梯烷的合成

该化合物的结构特征与曲梯烷的合成相关。Reddy和Davies(2007年)证明了铑催化的[4 + 3]环加成反应,用于对8-氮杂双环[3.2.1]辛二烯(曲梯烷)的对映选择性合成,表明了该化合物在合成复杂的双环结构中的相关性(Reddy & Davies, 2007)

癌症和抗菌研究

这种化合物的结构骨架也在癌症和抗菌研究中得到探讨。Ananda等人(2017年)合成了对癌细胞具有潜在抗增殖效果的吡唑衍生物,展示了这类结构在开发新的癌症治疗方法中的相关性(Ananda et al., 2017)

作用机制

Target of Action

The primary targets of this compound, also known as 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one, are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km . Its potency against JAK2 or JAK3 is greater than 1 µM .

Biochemical Pathways

The compound affects the IL-6 signaling pathway mediated by JAK1 . It exhibits potent cellular activity for JAK1-mediated IL-6 signaling with greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays .

Pharmacokinetics

The compound is orally bioavailable . It demonstrates dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats .

Result of Action

The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . It also exhibits potent cellular activity for JAK1-mediated IL-6 signaling .

属性

IUPAC Name

3-(4-methoxyphenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-8-3-15(4-9-19)5-10-20(24)23-16-6-7-17(23)14-18(13-16)22-12-2-11-21-22/h2-4,8-9,11-12,16-18H,5-7,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXXKKXFAXABCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。